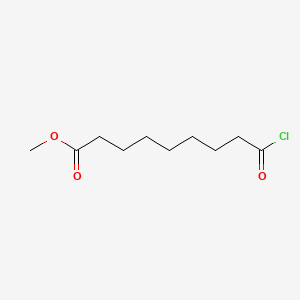
Methyl 9-chloro-9-oxononanoate
Overview
Description
Methyl 9-chloro-9-oxononanoate is a chemical compound that belongs to the class of chloroformates. It is used in various scientific research applications, including the synthesis of organic compounds, as a reagent for the protection of hydroxyl groups, and as a precursor for the preparation of esters.
Scientific Research Applications
Synthesis of Novel Compounds
Methyl 9-chloro-9-oxononanoate has been utilized in the synthesis of new compounds. Micheletti et al. (2023) described the use of this chemical in the Friedel–Crafts acylation to synthesize Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate, and Methyl 9-(2-Iminothiazol-3(2H)-yl)-9-oxonanoate through a Schotten–Baumann type reaction (Micheletti & Boga, 2023); (Micheletti, Calonghi, & Boga, 2023).
Investigation in Lipid Oxidation
The compound has been instrumental in understanding lipid oxidation. Neff et al. (1983) and Gardner et al. (1984) explored its role in the oxidation of methyl linoleate, revealing insights into hydroperoxy cyclic peroxides and volatile thermal decomposition products (Neff, Frankel, Selke, & Weisleder, 1983); (Gardner & Selke, 1984).
Art Conservation Studies
Bernardino et al. (2014) investigated the degradation of organic binders in art, such as methyl linoleate, under the influence of metal oxides, revealing the production of methyl 9-oxononanoate as a degradation product (Bernardino, Puglieri, & Faria, 2014).
Synthesis of Deuterated Compounds
Rakoff (1986) utilized methyl 9-oxononanoate in the synthesis of deuterated methyl 9,15‐octadecadienoate, providing valuable insight into the properties of these specialized compounds (Rakoff, 1986).
Renewable Synthon in Polymer Industry
Louis et al. (2016) reported on the use of anhydrous ammonia to produce methyl-9-aminononanoate from methyl-9-oxononanoate, highlighting its potential in the polymer industry as a renewable synthon (Louis, Beauchêne, Vivier, Dubois, Vigier, & Pouilloux, 2016).
properties
IUPAC Name |
methyl 9-chloro-9-oxononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO3/c1-14-10(13)8-6-4-2-3-5-7-9(11)12/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZJAMAJAXTVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337733 | |
| Record name | Methyl 9-chloro-9-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9-chloro-9-oxononanoate | |
CAS RN |
56555-02-3 | |
| Record name | Nonanoic acid, 9-chloro-9-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56555-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 9-chloro-9-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

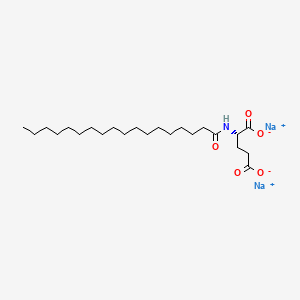
![Ethanol, 2,2'-[methylenebis(sulfonyl)]bis-](/img/structure/B1614844.png)
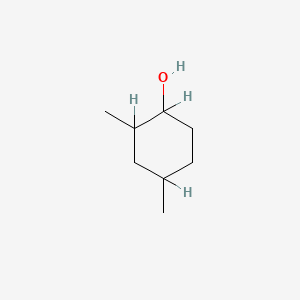
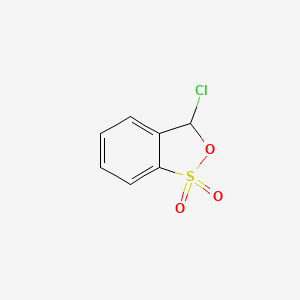
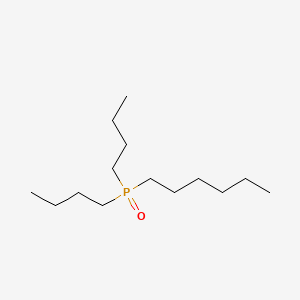
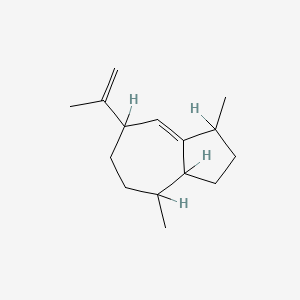
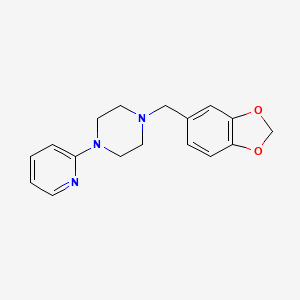
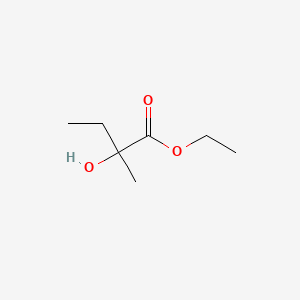
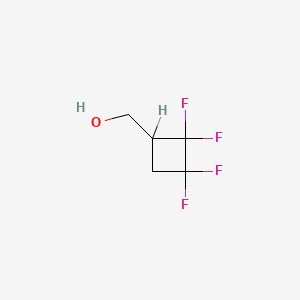
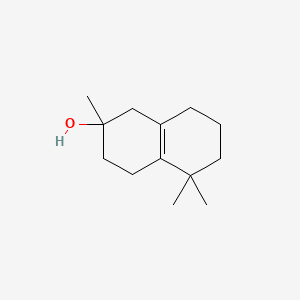
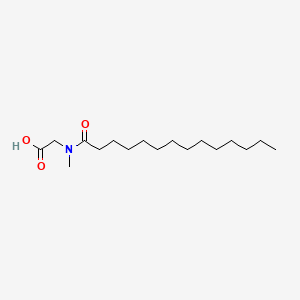

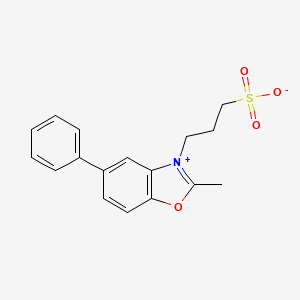
![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, ethyl sulfate](/img/structure/B1614864.png)